N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C10H16N2O2 It is characterized by the presence of a pyrrolidinone ring, an ethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide typically involves the reaction of 1-ethyl-3-pyrrolidinone with an appropriate alkylating agent to introduce the prop-2-enamide group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide
- N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]but-2-enamide
Uniqueness
N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(1-ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-9(13)11-6-8-5-10(14)12(4-2)7-8/h3,8H,1,4-7H2,2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRMKOGCQRNETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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